(2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “(2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, phenylamines, and thiophenes. The key steps could involve:
Condensation Reactions: Formation of the benzylidene moiety through condensation of benzaldehyde derivatives with appropriate amines.
Cyclization: Formation of the thiazolopyrimidine core through cyclization reactions involving thiophene derivatives.
Functional Group Modifications: Introduction of methoxy, dimethylphenoxy, and other substituents through various organic reactions such as alkylation, acylation, and etherification.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Molecules with benzylidene moieties and varying functional groups.
Phenylamines: Compounds with phenylamine backbones and diverse modifications.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
(2E)-2-[[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N3O4S2/c1-21-10-8-13-27(22(21)2)42-20-25-18-24(15-16-28(25)41-4)19-30-34(40)38-32(29-14-9-17-43-29)31(23(3)36-35(38)44-30)33(39)37-26-11-6-5-7-12-26/h5-19,32H,20H2,1-4H3,(H,37,39)/b30-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCVTCCJPBVLBC-NDZAJKAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)NC5=CC=CC=C5)C6=CC=CS6)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)NC5=CC=CC=C5)C6=CC=CS6)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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